molecular formula C19H15FO B6286840 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl CAS No. 2624417-57-6

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl

Cat. No.: B6286840
CAS No.: 2624417-57-6
M. Wt: 278.3 g/mol
InChI Key: WBCBDXGYYCKPMV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound features a benzyloxy group and a fluorine atom attached to the biphenyl structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluoro-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The general procedure involves the reaction of 5-fluoro-2-iodobiphenyl with benzylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-5-fluoro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride (NaH), and a polar aprotic solvent, like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydrogenated biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-fluoro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets . Additionally, the compound’s ability to undergo various chemical transformations can be exploited in synthetic chemistry to achieve desired modifications.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1,1’-biphenyl: Lacks the fluorine atom, resulting in different chemical reactivity and physical properties.

    2-(Benzyloxy)-4-fluoro-1,1’-biphenyl: The fluorine atom is positioned differently, which can affect the compound’s electronic properties and reactivity.

    2-(Benzyloxy)-5-chloro-1,1’-biphenyl:

Uniqueness

2-(Benzyloxy)-5-fluoro-1,1’-biphenyl is unique due to the specific positioning of the benzyloxy and fluorine groups on the biphenyl structure. This unique arrangement imparts distinct electronic and steric properties, making it valuable for various applications in synthetic chemistry, materials science, and medicinal research.

Properties

IUPAC Name

4-fluoro-2-phenyl-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO/c20-17-11-12-19(21-14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCBDXGYYCKPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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